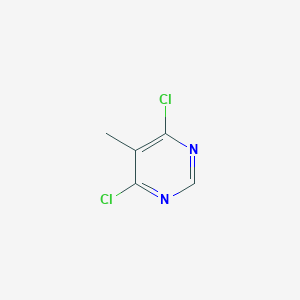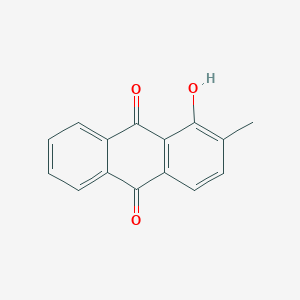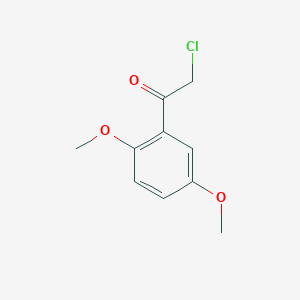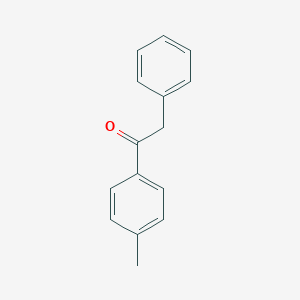
1-(4-Methylphenyl)-2-phenylethanone
Descripción general
Descripción
1-(4-Methylphenyl)-2-phenylethanone is a chemical compound that belongs to the category of organic compounds. It has been studied in various contexts, including its use as a molecular building block in synthesis and its presence in complex chemical systems.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions and methodologies. For example, polyurethanes based on related phenylene structures have been synthesized and characterized by a variety of techniques including Fourier transform infrared, UV spectrophotometry, and nuclear magnetic resonance spectroscopy, showcasing the diverse methods used in creating these compounds (Raghu et al., 2007).
Molecular Structure Analysis
The molecular structure and conformational composition of compounds similar to 1-(4-Methylphenyl)-2-phenylethanone, such as 2-chloro-1-phenylethanone, have been examined using gas-phase electron diffraction and molecular orbital calculations. This analysis reveals the spatial arrangement and bond lengths within the compound, providing insights into its chemical behavior (Aarset & Hagen, 2005).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds involve a variety of reaction mechanisms and structural features. For instance, the synthesis and reactivity of related compounds such as 2-arylhydrazones of 1,2,3-triketones have been studied to understand their chemical behavior and potential applications (Opozda & Śledziewska, 1991).
Physical Properties Analysis
The physical properties of compounds like 1-(4-Methylphenyl)-2-phenylethanone can be analyzed through studies on related substances. For example, the study of mesogenic compounds with unconventional molecular structures has contributed to understanding the physical characteristics such as melting points, solubility, and phase behavior of similar compounds (Matsuzaki & Matsunaga, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies on related chemical structures. For instance, research on polymers of carbonic acid and their derivatives provides insight into the chemical stability and reactivity of phenylene-based compounds (Kricheldorf & Awe, 1989).
Aplicaciones Científicas De Investigación
Metal Organic Framework Synthesis : 1,4-phenylenebis(methylidyne)-tetrakis(phosphonic acid), which relates to the compound , has been used as a molecular building block in the synthesis of metal-organic frameworks with lanthanides. This has led to the creation of 14 new compounds and three distinct structure types, showcasing its potential in materials science and engineering (Plabst & Bein, 2009).
Impact on Electrical Insulating Ability : A study found that 1-phenylethanone and 2-phenyl-2-propanol, closely related compounds, can lower the electrical insulating ability in cross-linked polyethylene. This is due to their impact on reducing the diffusion coefficient of water molecules, leading to insulation degradation, indicating their significance in electrical engineering and material sciences (Iwata, 2017).
Potential Biological Activities : Groups in 2-(4-methoxybenzylthio)-1-phenylethanone, a compound similar to 1-(4-Methylphenyl)-2-phenylethanone, show strong electron-withdrawing properties. This suggests potential biological activities, implicating its relevance in pharmacology and drug design (Heravi et al., 2009).
Rational Drug Design : Pharmacophore mapping and 3D database searching have identified potent novel lead compounds like 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone for rational drug design. This highlights its application in the discovery and development of new drugs (Marriott et al., 1999).
Fungicidal and Insecticidal Properties : Novel (2-methylthio)-1-phenylethanone benzoylhydrazones, which share structural similarities, have shown potential as fungicidal and insecticidal compounds. Some of these compounds demonstrated over 95% inhibition against certain fungi at specific concentrations, indicating their utility in agricultural science (Huang Ming-zhi & Huang Ke-long, 2004).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBAEHHVVNBKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281158 | |
| Record name | 1-(4-methylphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-phenylethanone | |
CAS RN |
2001-28-7 | |
| Record name | 2001-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methylphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15116.png)
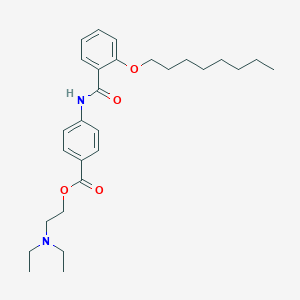
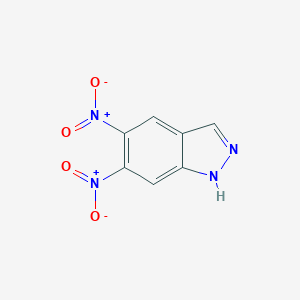
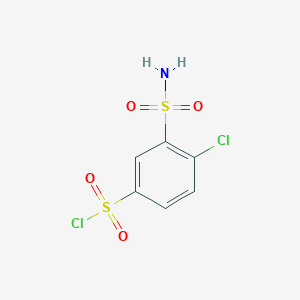
![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)

